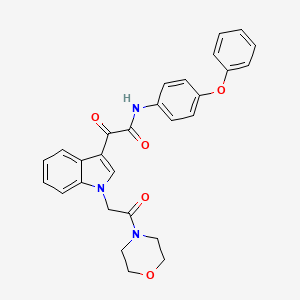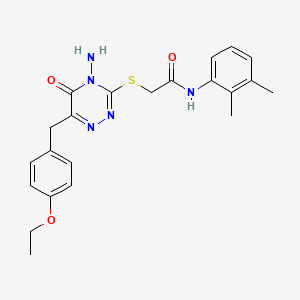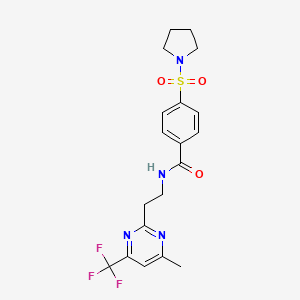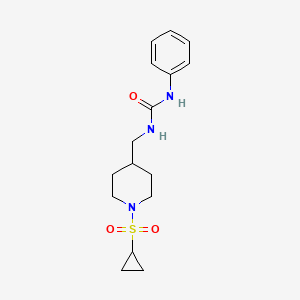![molecular formula C18H17ClFNO4 B2464020 {[(3-Chloro-4-fluorophenyl)methyl]carbamoyl}methyl 4-ethoxybenzoate CAS No. 1794896-25-5](/img/structure/B2464020.png)
{[(3-Chloro-4-fluorophenyl)methyl]carbamoyl}methyl 4-ethoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{[(3-Chloro-4-fluorophenyl)methyl]carbamoyl}methyl 4-ethoxybenzoate is a chemical compound with the molecular formula C18H17ClFNO4 and a molecular weight of 365.79 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[(3-Chloro-4-fluorophenyl)methyl]carbamoyl}methyl 4-ethoxybenzoate typically involves multiple steps, starting with the preparation of 3-chloro-4-fluoroaniline. This intermediate can be synthesized from 3-chloro-4-fluoronitrobenzene through a hydrogenation substitution reaction under the catalysis of 1% Pt/C catalyst at temperatures ranging from 50-100°C and hydrogen pressures of 0.1-5 MPa . The resulting 3-chloro-4-fluoroaniline is then reacted with methyl chloroformate to form the corresponding carbamate. Finally, the carbamate is coupled with 4-ethoxybenzoic acid under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity while minimizing costs and environmental impact. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
{[(3-Chloro-4-fluorophenyl)methyl]carbamoyl}methyl 4-ethoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro and fluoro groups in the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
{[(3-Chloro-4-fluorophenyl)methyl]carbamoyl}methyl 4-ethoxybenzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of {[(3-Chloro-4-fluorophenyl)methyl]carbamoyl}methyl 4-ethoxybenzoate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors, leading to changes in cellular processes. Detailed studies on its binding affinity and specificity are essential to understand its effects at the molecular level.
Comparison with Similar Compounds
Similar Compounds
{[(3-Chloro-4-fluorophenyl)methyl]carbamoyl}methyl benzoate: Similar structure but lacks the ethoxy group.
{[(3-Chloro-4-fluorophenyl)methyl]carbamoyl}methyl 4-methoxybenzoate: Similar structure with a methoxy group instead of an ethoxy group.
Uniqueness
{[(3-Chloro-4-fluorophenyl)methyl]carbamoyl}methyl 4-ethoxybenzoate is unique due to the presence of both chloro and fluoro substituents on the phenyl ring, combined with the carbamoyl and ethoxybenzoate groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
[2-[(3-chloro-4-fluorophenyl)methylamino]-2-oxoethyl] 4-ethoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClFNO4/c1-2-24-14-6-4-13(5-7-14)18(23)25-11-17(22)21-10-12-3-8-16(20)15(19)9-12/h3-9H,2,10-11H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFPBAMUGBYAQLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)OCC(=O)NCC2=CC(=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClFNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![8-(9H-Fluoren-9-ylmethoxycarbonyl)-1-oxa-8-azaspiro[4.5]dec-3-ene-3-carboxylic acid](/img/structure/B2463937.png)

![N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2463942.png)

![2-{4,6-dioxo-5-[4-(propan-2-yl)phenyl]-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl}-N-(2-fluorophenyl)acetamide](/img/structure/B2463944.png)
![(E)-4-(Dimethylamino)-N-[4-(4-phenylpiperazin-1-yl)butan-2-yl]but-2-enamide](/img/structure/B2463945.png)



![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide](/img/structure/B2463950.png)
![6-Fluoro-2-[2-(piperidine-1-carbonyl)morpholin-4-yl]-1,3-benzothiazole](/img/structure/B2463953.png)
![6,8-Dichloro-[1,2,4]triazolo[4,3-a]pyridine-3-thiol](/img/structure/B2463955.png)
![methyl 5-((3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)methyl)furan-2-carboxylate](/img/structure/B2463956.png)

